2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule. It contains several functional groups including amide, pyrimidine, and pyrazole rings. These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazolo[4,3-d]pyrimidin-4(5H)-yl core, which is a bicyclic structure containing nitrogen atoms. This core is substituted with various groups including an ethyl group, a methyl group, a phenethyl group, and a complex amide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the amide group might undergo hydrolysis or aminolysis reactions. The pyrimidine ring might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar phenethyl group .科学的研究の応用
Synthesis and Biological Evaluation
Isoxazolines and Isoxazoles Synthesis : This compound has been utilized in the synthesis of novel isoxazolines and isoxazoles derivatives. These derivatives are produced through [3+2] cycloaddition, involving a process of N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d] pyrimidin-4(5H)-ones (Rahmouni et al., 2014).
Anticancer Activity : Certain derivatives of this compound have been designed and synthesized with variations in the pyrimidine ring, showing potential as anticancer agents. Their activity was tested on 60 cancer cell lines, demonstrating notable cancer cell growth inhibition (Al-Sanea et al., 2020).
Anti-5-Lipoxygenase Agents : A series of derivatives of this compound has been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) of these compounds was explored to understand their biological activities (Rahmouni et al., 2016).
Radiosynthesis and Imaging
- Radioligand Imaging : It has been reported as a selective ligand in the radiosynthesis of [18F]PBR111, a radioligand used for imaging the translocator protein (18 kDa) with PET. This application is crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : The compound has been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro antioxidant assays (Chkirate et al., 2019).
Neuroinflammation PET Images
- Neuroinflammation PET Imaging : Derivatives of this compound have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. Some derivatives were radiolabeled and used in PET imaging to study neuroinflammation (Damont et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-4-19-11-13-21(14-12-19)27-22(32)17-30-23-18(3)28-31(5-2)24(23)25(33)29(26(30)34)16-15-20-9-7-6-8-10-20/h6-14H,4-5,15-17H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABAFZJMGWBRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N(N=C3C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。